molecular formula C4H4Cl2O2 B1293783 Succinyl chloride CAS No. 543-20-4

Succinyl chloride

Cat. No.: B1293783
CAS No.: 543-20-4
M. Wt: 154.98 g/mol
InChI Key: IRXBNHGNHKNOJI-UHFFFAOYSA-N
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Biological Activity

Succinyl chloride is an important compound in organic chemistry and biochemistry, primarily known for its role as a reagent in the synthesis of various biologically active compounds. Its biological activity is linked to its reactivity with amines and alcohols, leading to the formation of succinimides and esters, which have significant implications in drug development and therapeutic applications.

This compound (C4H4Cl2O2) is an acyl chloride that reacts readily with nucleophiles, including amines and alcohols. This reactivity allows it to form stable derivatives, such as succinimides and esters, which can possess various biological activities. The mechanism involves the nucleophilic attack of the amine or alcohol on the carbonyl carbon of this compound, resulting in the release of hydrochloric acid and the formation of the corresponding derivative.

Biological Applications

1. Drug Development

This compound has been utilized as a key intermediate in the synthesis of pharmaceuticals. For instance, it serves as a precursor for succinimide derivatives that exhibit anticonvulsant properties. Research indicates that these derivatives can enhance therapeutic efficacy while minimizing side effects associated with traditional anticonvulsants .

2. Antimicrobial Activity

Studies have demonstrated that this compound derivatives exhibit antimicrobial properties. For example, succinyl chitosan conjugates have shown significant antibacterial activity against pathogens such as Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these conjugates were comparable to those of established antibiotics, indicating their potential as effective antimicrobial agents .

Case Studies

Case Study 1: Succinylcholine Toxicity

A notable case study highlighted the dangers associated with succinylcholine chloride, a related compound used as a neuromuscular blocker. A patient who ingested succinylcholine experienced ischemic-hypoxic encephalopathy due to respiratory arrest. This case underscores the importance of understanding the biological effects and risks associated with succinylcholine and its derivatives in clinical settings .

Case Study 2: Succinylcholine in Emergency Medicine

In another instance, a healthcare worker attempted self-harm using succinylcholine. Despite initial respiratory failure, timely medical intervention led to recovery without neurological deficits. This case illustrates both the risks of misuse and the critical nature of succinylcholine's pharmacological profile in emergency medicine .

Research Findings

Recent research has focused on the synthesis and characterization of metal complexes derived from this compound. These complexes have shown promising biological activity, including cytotoxic effects against cancer cell lines while demonstrating reduced toxicity compared to traditional chemotherapeutics .

Summary Table: Biological Activities of this compound Derivatives

Activity Description Reference
AntibacterialEffective against Pseudomonas aeruginosa with MIC comparable to antibiotics
AnticonvulsantPrecursor for succinimide derivatives with anticonvulsant properties
CytotoxicityExhibits selective cytotoxicity against cancer cells
Neuromuscular BlockadeUsed in anesthesia; risk of toxicity and complications in certain patients

Properties

IUPAC Name

butanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-3(7)1-2-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXBNHGNHKNOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060260
Record name Butanedioyl dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-20-4
Record name Succinyl chloride
Source CAS Common Chemistry
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Record name Succinyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUCCINYL CHLORIDE
Source DTP/NCI
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Record name Butanedioyl dichloride
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Record name Butanedioyl dichloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinyl dichloride
Source European Chemicals Agency (ECHA)
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Record name SUCCINYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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